1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine
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Overview
Description
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring substituted with a 2,4-dichloro-3-methylbenzenesulfonyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a piperazine derivative reacts with a 4-fluorobenzene derivative in the presence of a base.
Attachment of the 2,4-Dichloro-3-methylbenzenesulfonyl Group: This final step can be achieved through a sulfonylation reaction, where the piperazine derivative reacts with 2,4-dichloro-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and fluorophenyl groups can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(2,4-Dichlorobenzenesulfonyl)-4-(4-fluorophenyl)piperazine: Lacks the methyl group, which may affect its chemical reactivity and biological activity.
1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-phenylpiperazine: Lacks the fluorine atom, potentially altering its pharmacokinetic properties.
Uniqueness: 1-(2,4-Dichloro-3-methylbenzenesulfonyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both the 2,4-dichloro-3-methylbenzenesulfonyl and 4-fluorophenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonyl-4-(4-fluorophenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2O2S/c1-12-15(18)6-7-16(17(12)19)25(23,24)22-10-8-21(9-11-22)14-4-2-13(20)3-5-14/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSAUZZUWUAYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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